molecular formula C13H10N2O B14489215 2-(2-Methylpyridin-4-yl)-1,3-benzoxazole CAS No. 64819-70-1

2-(2-Methylpyridin-4-yl)-1,3-benzoxazole

Cat. No.: B14489215
CAS No.: 64819-70-1
M. Wt: 210.23 g/mol
InChI Key: NHFFFXYYAVGKAD-UHFFFAOYSA-N
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Description

2-(2-Methylpyridin-4-yl)-1,3-benzoxazole is an organic compound that belongs to the class of heterocyclic aromatic compounds It consists of a benzoxazole ring fused with a pyridine ring, where the pyridine ring is substituted with a methyl group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methylpyridin-4-yl)-1,3-benzoxazole can be achieved through several synthetic routes. One common method involves the cyclization of 2-aminophenol with 2-methyl-4-pyridinecarboxylic acid under acidic conditions. The reaction typically proceeds as follows:

    Starting Materials: 2-aminophenol and 2-methyl-4-pyridinecarboxylic acid.

    Reaction Conditions: The reaction is carried out in the presence of a dehydrating agent such as polyphosphoric acid or phosphorus oxychloride.

    Procedure: The mixture is heated to a temperature range of 150-200°C for several hours, leading to the formation of the benzoxazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include:

    Bulk Synthesis: Using large reactors to accommodate the scale of production.

    Purification: Employing techniques such as recrystallization or chromatography to obtain the pure compound.

    Quality Control: Ensuring the product meets the required specifications through rigorous testing.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methylpyridin-4-yl)-1,3-benzoxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups on the benzoxazole or pyridine rings are replaced by other groups. Common reagents include halogens, alkylating agents, and nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens (chlorine, bromine), alkylating agents (methyl iodide), nucleophiles (amines, thiols).

Major Products Formed

    Oxidation Products: Oxides of the benzoxazole and pyridine rings.

    Reduction Products: Reduced derivatives with hydrogenated rings.

    Substitution Products: Compounds with substituted functional groups on the benzoxazole or pyridine rings.

Scientific Research Applications

2-(2-Methylpyridin-4-yl)-1,3-benzoxazole has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial, anticancer, and anti-inflammatory properties.

    Material Science: The compound is explored for its use in organic light-emitting diodes (OLEDs) and other electronic materials due to its unique electronic properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds, facilitating the development of new chemical entities.

    Biological Studies: The compound is studied for its interactions with biological macromolecules, providing insights into its mechanism of action and potential therapeutic applications.

Mechanism of Action

The mechanism of action of 2-(2-Methylpyridin-4-yl)-1,3-benzoxazole involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, or nucleic acids, leading to modulation of their activity.

    Pathways Involved: It can influence various biochemical pathways, including signal transduction, gene expression, and metabolic processes.

    Effects: The interaction with molecular targets can result in therapeutic effects such as inhibition of microbial growth, induction of apoptosis in cancer cells, or reduction of inflammation.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Methylpyridin-4-yl)-1,3-benzothiazole: Similar structure with a sulfur atom replacing the oxygen in the benzoxazole ring.

    2-(2-Methylpyridin-4-yl)-1,3-benzimidazole: Similar structure with a nitrogen atom replacing the oxygen in the benzoxazole ring.

    2-(2-Methylpyridin-4-yl)-1,3-benzofuran: Similar structure with an oxygen atom in a different position within the ring system.

Uniqueness

2-(2-Methylpyridin-4-yl)-1,3-benzoxazole is unique due to its specific electronic and steric properties conferred by the benzoxazole and pyridine rings. These properties make it a valuable compound for various applications in medicinal chemistry, material science, and organic synthesis.

Properties

CAS No.

64819-70-1

Molecular Formula

C13H10N2O

Molecular Weight

210.23 g/mol

IUPAC Name

2-(2-methylpyridin-4-yl)-1,3-benzoxazole

InChI

InChI=1S/C13H10N2O/c1-9-8-10(6-7-14-9)13-15-11-4-2-3-5-12(11)16-13/h2-8H,1H3

InChI Key

NHFFFXYYAVGKAD-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CC(=C1)C2=NC3=CC=CC=C3O2

Origin of Product

United States

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